2-Hydroxy-3-nitrobenzene-1-sulfonamide
CAS No.: 1261760-55-7
Cat. No.: VC3379814
Molecular Formula: C6H6N2O5S
Molecular Weight: 218.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261760-55-7 |
---|---|
Molecular Formula | C6H6N2O5S |
Molecular Weight | 218.19 g/mol |
IUPAC Name | 2-hydroxy-3-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) |
Standard InChI Key | JLUCGKKSEGPWMK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-Hydroxy-3-nitrobenzene-1-sulfonamide is an aromatic compound belonging to the sulfonamide class of chemicals. Its structure consists of a benzene ring substituted with three key functional groups: a sulfonamide group (-SO₂NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a nitro group (-NO₂) at position 3. This specific arrangement of functional groups contributes to its unique chemical properties and potential reactivity patterns.
Molecular Structure
The compound features a benzene ring as its core structure with three functional groups arranged in a specific pattern. The 2-hydroxy group forms an intramolecular hydrogen bond with the adjacent sulfonamide group, potentially affecting its chemical behavior. The nitro group at position 3 is an electron-withdrawing group that influences the electronic distribution within the molecule .
Three-Dimensional Structure
The molecule adopts a non-planar conformation due to the tetrahedral geometry of the sulfur atom in the sulfonamide group. The hydroxyl group typically lies in the plane of the benzene ring, while the nitro group may exhibit a slight rotation from the plane. The sulfonamide group extends outward from the benzene ring, with the nitrogen atom adopting a pyramidal geometry .
Key Physical and Chemical Properties
The compound's physical and chemical properties are directly influenced by its functional groups. The presence of both hydrogen bond donors (hydroxyl and sulfonamide) and acceptors (nitro and sulfonamide) contributes to its potential solubility characteristics and intermolecular interactions. The compound's calculated properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₅S |
Molecular Weight | 218.19 g/mol |
Physical State | Solid (inferred) |
Functional Groups | Sulfonamide, Hydroxyl, Nitro |
Hydrogen Bond Donors | 2 (hydroxyl and sulfonamide NH₂) |
Hydrogen Bond Acceptors | 5 (nitro and sulfonamide oxygens) |
The presence of multiple functional groups creates a compound with complex chemical behavior, potentially allowing it to participate in various chemical reactions and interactions .
The compound is identified through multiple chemical identification systems, ensuring precise cataloging and reference in scientific literature and databases.
Primary Identifiers
The following table presents the primary identifiers used to catalog and reference the compound:
Identifier Type | Value |
---|---|
IUPAC Name | 2-hydroxy-3-nitrobenzenesulfonamide |
CAS Registry Number | 1261760-55-7 |
InChI | InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) |
InChIKey | JLUCGKKSEGPWMK-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=C(C(=C1)S(=O)(=O)N)O)N+[O-] |
These identification systems provide unambiguous methods for referring to the specific molecular structure, enabling precise communication in scientific and regulatory contexts .
Alternative Names and Catalog Identifiers
Several alternative names and identifiers are used by chemical suppliers and databases:
Alternative Identifier | Source |
---|---|
SCHEMBL7534908 | Chemical database identifier |
LAC76055 | Supplier catalog identifier |
3D-LAC76055 | CymitQuimica catalog reference |
EN300-207255 | Enamine catalog reference |
These alternative identifiers are primarily used in commercial and database contexts, facilitating access to the compound for research purposes .
Supplier | Package Size | Price (EUR) | Catalog Reference |
---|---|---|---|
CymitQuimica | 50 mg | 980.00 | 3D-LAC76055 |
CymitQuimica | 500 mg | 2,884.00 | 3D-LAC76055 |
Sigma-Aldrich/Enamine | 50 mg | 561.10 | ENA447957487-50MG |
This pricing analysis reveals significant variation between suppliers, with Sigma-Aldrich/Enamine offering the most competitive pricing for the 50 mg quantity .
Supply Chain Considerations
The compound appears to be primarily supplied as a research chemical through specialized fine chemical suppliers. The pricing structure indicates relatively high production costs, suggesting small-scale synthesis rather than large-scale industrial production. The price point suggests it is primarily targeted at research applications rather than industrial uses .
Hazard Category | Classification Details |
---|---|
GHS Pictogram | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
H312 (Harmful in contact with skin) | |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H332 (Harmful if inhaled) | |
H335 (May cause respiratory irritation) |
These classifications indicate that the compound presents moderate acute toxicity and irritation hazards, requiring appropriate handling precautions .
Precaution Category | Recommended Measures |
---|---|
Exposure Prevention | Use in well-ventilated areas (P271) |
Avoid breathing dust/fume/gas/mist/vapors/spray (P261) | |
Personal Protection | Wear protective gloves/protective clothing/eye protection/face protection (P280) |
Response Procedures | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell (P301+P312) |
IF ON SKIN: Wash with plenty of water (P302+P352) | |
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) | |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) | |
Storage Requirements | Store in a well-ventilated place. Keep container tightly closed (P403+P233) |
Store locked up (P405) |
Adherence to these precautionary measures is essential for safe handling of the compound in research settings .
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